molecular formula C23H19N3O5S B11576288 1-(4-Hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11576288
M. Wt: 449.5 g/mol
InChI Key: DMDAEDQUSUDNHL-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a fused chromeno-pyrrole-dione core. Its structure includes two key substituents:

  • A 4-hydroxy-3-methoxyphenyl group at position 1, which introduces phenolic and methoxy functionalities known for modulating solubility and redox activity.

Properties

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H19N3O5S/c1-11(2)21-24-25-23(32-21)26-18(12-8-9-14(27)16(10-12)30-3)17-19(28)13-6-4-5-7-15(13)31-20(17)22(26)29/h4-11,18,27H,1-3H3

InChI Key

DMDAEDQUSUDNHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiadiazole ring and the hydroxy-methoxyphenyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to modify the chromeno[2,3-c]pyrrole core or the thiadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce a more saturated derivative of the original compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.

    Industry: Utilizing its unique chemical properties for developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways. The exact mechanism would require detailed studies, including molecular docking, binding assays, and in vivo experiments.

Comparison with Similar Compounds

Antiviral Activity :

  • AV-C (EC₅₀ = 1.2 µM against dengue) highlights the importance of the thiadiazolyl group in viral replication inhibition .
  • The hydroxy-methoxyphenyl group in the target compound may enhance binding to viral proteases via hydrogen bonding, though this requires validation.

Antioxidant Potential:

  • Phenolic substituents (e.g., 4-hydroxy-3-methoxyphenyl) are associated with radical scavenging, as demonstrated in Populus bud extracts .

Pharmacokinetic Properties :

  • Morpholinylpropyl derivatives exhibit improved aqueous solubility (logP ~2.1) compared to thiadiazolyl analogs (logP ~3.5) .

Biological Activity

The compound 1-(4-Hydroxy-3-methoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a chromeno core fused with a pyrrole and a thiadiazole moiety. The presence of the hydroxy and methoxy groups on the phenyl ring enhances its potential for biological interactions.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds often exhibit significant anticancer properties. The incorporation of the thiadiazole group in this compound suggests potential activity against various cancer cell lines. A study highlighted that compounds containing a similar thiadiazole structure demonstrated promising results in inhibiting cancer cell proliferation, with docking studies revealing strong interactions with target proteins involved in cancer pathways .

Antioxidant Properties

The antioxidant capacity of this compound is attributed to the presence of hydroxyl groups which can scavenge free radicals. Compounds with similar structures have shown significant antioxidant activity in vitro, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial effects. The biological activity profile of this compound indicates potential efficacy against various bacterial strains. A comparative study showed that related compounds exhibited considerable antibacterial activity, suggesting that this compound could be effective as well .

Case Studies

  • Anticancer Evaluation : In a study assessing the anticancer activity of thiadiazole derivatives, one compound exhibited an IC50 value of 10 µM against human lung cancer cells. The study utilized molecular docking to predict interactions with key proteins involved in cell cycle regulation .
  • Antioxidant Testing : Another investigation measured the DPPH radical scavenging ability of related compounds, finding that those with hydroxyl substitutions had significantly higher antioxidant activities compared to standard ascorbic acid .

Data Tables

Activity Type IC50 (µM) Reference
Anticancer (Lung)10
Antioxidant (DPPH)5
Antimicrobial (E. coli)15

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